molecular formula C9H13NO B555900 D-Phenylalaninol CAS No. 5267-64-1

D-Phenylalaninol

Numéro de catalogue: B555900
Numéro CAS: 5267-64-1
Poids moléculaire: 151.21 g/mol
Clé InChI: STVVMTBJNDTZBF-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-Phenylalaninol ((R)-2-amino-3-phenylpropanol) is a chiral amino alcohol derived from D-Phenylalanine via reduction of its carboxylic acid group to a hydroxyl group. Its molecular formula is C₉H₁₃NO (molecular weight: 151.21 g/mol), and it is identified by CAS number 5267-64-1 . It is widely used in pharmaceutical synthesis, particularly as a key intermediate in the production of solriamfetol, a dopamine/norepinephrine reuptake inhibitor (DNRI) for treating excessive daytime sleepiness . Its stereochemistry (R-configuration) plays a critical role in its biological activity and interactions in synthetic pathways .

Méthodes De Préparation

Chemical Reduction Methods

Borane-Based Reduction

The reduction of N-protected D-phenylalanine esters using borane complexes (e.g., BH₃·THF) achieves moderate yields (70–80%) but requires stringent anhydrous conditions. For example, methyl N-acetyl-D-phenylalaninate reduced with BH₃·THF at −20°C yields D-phenylalaninol with 85% ee . However, over-reduction and racemization risks limit its industrial adoption.

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ offers higher reducing power, converting esters to alcohols efficiently. A protocol using LiAlH₄ in tetrahydrofuran (THF) at reflux reduces N-Boc-D-phenylalanine methyl ester to this compound in 88% yield and 92% ee . Post-reduction quenching with aqueous NaOH ensures product stability, though aluminum byproducts complicate purification.

Aluminum Chloride–Lithium Reduction

A novel method combines AlCl₃ and lithium metal in tert-butanol to reduce sodium D-phenylalanine directly. This one-pot process achieves 91.4% yield and 99% ee by stabilizing the intermediate alkoxide (Table 1) . The reaction proceeds via a radical mechanism, avoiding racemization through low-temperature conditions (65°C).

Table 1: Aluminum Chloride–Lithium Reduction Parameters

ParameterValue
SubstrateSodium D-phenylalanine
ReductantsAlCl₃, Li metal
Solventtert-Butanol/THF
Temperature65°C
Reaction Time2.5 hours
Yield91.4%
Enantiomeric Excess99%

Catalytic Asymmetric Hydrogenation

Rhodium-Catalyzed Hydrogenation

Asymmetric hydrogenation of α-dehydroamino acid esters using Rh-(S)-MonoPhos catalysts achieves near-quantitative conversion and 95.5% ee . For instance, (Z)-methyl-2-acetamidocinnamate hydrogenated under 50 bar H₂ at 25°C yields this compound precursors with 99% ee after hydrolysis (Figure 1). Scaling to 5,000 mL reactors maintains efficiency, demonstrating industrial viability .

Ruthenium-Catalyzed Dynamic Kinetic Resolution

RuCl₃/NaIO₄ systems enable dynamic kinetic resolution of racemic phenylalaninol, achieving 89% yield and 98% ee. The method leverages racemization of the starting material under hydrogenation conditions, ensuring complete conversion to the D-enantiomer.

Biocatalytic Approaches

Phenylalanine Ammonia Lyase (PAL) Amination

PAL-catalyzed amination of cinnamic acid derivatives offers a green route to D-phenylalanine, which is subsequently reduced to this compound. Coupling PAL with a stereoselective alcohol dehydrogenase (ADH) achieves 92% yield and 99.6% ee . High-throughput screening identified PAL variants with enhanced activity toward non-natural substrates .

Reductive Aminase Cascades

Integrated enzyme cascades using transaminases and ADHs convert keto acids directly to this compound. For example, (S)-selective transaminases generate D-phenylalanine intermediates, which ADHs reduce with NADPH cofactors. This method avoids isolation steps, achieving 85% yield in a single reactor .

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Reacting racemic phenylalaninol with D-tartaric acid in propionic acid yields this compound·D-tartrate diastereomers, separable via crystallization. A patent describes 90.3% yield and 99.2% ee using this method . The process is cost-effective but requires stoichiometric resolving agents.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic phenylalaninol selectively modifies the L-enantiomer, leaving this compound unreacted. Pseudomonas fluorescens lipase (PFL) achieves 48% conversion and 98% ee for the remaining D-isomer .

Industrial-Scale Synthesis

Kilogram-scale production employs Rh-catalyzed hydrogenation in 5,000 mL reactors, yielding 151 kg of this compound with 91.5% yield and 99.5% ee . Continuous flow systems minimize catalyst loading (S/C = 3,000) and reduce waste . Economic analyses favor asymmetric hydrogenation over resolution methods due to lower resolving agent costs.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)ee (%)CostScalability
AlCl₃–Li Reduction91.499LowModerate
Rh-Catalyzed Hydrogenation95.599.5HighHigh
Biocatalytic Cascade9299.6ModerateModerate
Diastereomeric Resolution90.399.2LowHigh

Emerging Methodologies

Photoredox Catalysis

Visible-light-driven reduction of nitroalkenes to this compound precursors achieves 80% yield and 90% ee using Ru(bpy)₃²⁺ catalysts . This method avoids high-pressure H₂, enhancing safety.

Electrochemical Synthesis

Electroreduction of phenylpyruvic acid oxime derivatives on platinum electrodes produces this compound with 75% yield and 88% ee . Optimizing electrolyte composition (e.g., NH₄Cl/MeOH) improves faradaic efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: D-Phenylalaninol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Medicinal Applications

1. Pain Management and Analgesic Properties
D-Phenylalaninol has been investigated for its analgesic properties. Research suggests that it may play a role in treating chronic pain conditions. A study indicated that D-phenylalanine could be utilized as an adjunct therapy for pain relief, although the efficacy remains debated within the academic community .

2. Central Nervous System Disorders
Compounds related to this compound have shown promise in treating central nervous system disorders. For example, patents have been filed for O-carbamoyl-D-phenylalaninol derivatives as effective therapeutics for epilepsy and muscle spasticity . These compounds potentially modulate neurotransmitter activity, providing therapeutic benefits in conditions like epilepsy.

3. Diabetes Management
this compound is also involved in the synthesis of nateglinide, a medication used to manage type 2 diabetes. The compound acts as an intermediate in the production of this drug, which helps regulate blood sugar levels by stimulating insulin secretion .

Biochemical Applications

1. Enantioselective Sensors
this compound has been utilized in developing chiral sensors for detecting amino acids. A study demonstrated that D-phenylalanine could induce significant changes in the aggregation state of chiral perylene bisimide derivatives, leading to the development of a fluorescence sensor with a detection limit of 64.2 nM . This application highlights the compound's potential in analytical chemistry.

2. Modulation of Amyloid Formation
Recent research indicates that D-phenylalanine can inhibit the self-assembly of L-phenylalanine into amyloid fibrils, which are associated with various neurodegenerative diseases . By preventing fibril formation, D-phenylalanine may provide a therapeutic strategy against conditions like phenylketonuria.

Case Studies and Research Findings

Study Application Findings
Russell & McCarty (2000)Pain ManagementSuggested use as an adjunct therapy for chronic pain relief.
Breuer et al. (2004)Antibiotic SynthesisD-phenylalanine used as an intermediate for β-lactam antibiotics.
Tentolouris et al. (2008)Diabetes TreatmentInvolved in the synthesis of nateglinide for type 2 diabetes management.
Draper et al. (2019)Chiral SensorsDeveloped a fluorescence sensor with a detection limit of 64.2 nM for D-phenylalanine detection.
Loder et al. (2020)Amyloid InhibitionDemonstrated that D-phenylalanine prevents L-phenylalanine fibril formation, potentially useful in neurodegenerative disease treatment.

Mécanisme D'action

The mechanism of action of D-Phenylalaninol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It acts on enzymes involved in the metabolism of phenylalanine and endorphins.

    Pathways Involved: The compound inhibits the breakdown of endorphins by targeting enzymes such as enkephalinase, leading to increased levels of endorphins in the body.

Comparaison Avec Des Composés Similaires

Enantiomeric Comparison: D- vs. L-Phenylalaninol

The enantiomeric pair D- and L-Phenylalaninol exhibit distinct physicochemical and biological behaviors:

Property D-Phenylalaninol L-Phenylalaninol
Fluorescence Recognition Quenches fluorescence in AD⊂PWP[5] assembly (2.7× intensity decrease) No significant fluorescence change
Metabolic Stability Resists oxidation to D-Phenylalanine derivatives L-form oxidizes to L-Phenylalanine (~10% conversion)
API Impurity Formation Reacts with phosgene/ammonia to form dicarbonimidic diamides (imp.4, imp.6) Likely distinct impurity profile (not documented in evidence)

This compound’s R-configuration enables specific π-π interactions in chiral recognition systems, while the L-form lacks this capability . Metabolic stability differences highlight its suitability for prolonged therapeutic applications .

Comparison with Other D-Amino Alcohols

This compound belongs to a broader class of D-amino alcohols (e.g., D-Alaninol, D-Valinol) used in peptide synthesis and chiral building blocks. Key distinctions include:

Compound Molecular Formula Key Applications Unique Reactivity
This compound C₉H₁₃NO Solriamfetol synthesis, chiral probes Forms API impurities via phosgene
D-Valinol C₅H₁₃NO Asymmetric catalysis Lower steric hindrance
D-Prolinol C₅H₁₁NO Organocatalysis Cyclic structure enhances rigidity

This compound’s phenyl group enhances aromatic interactions in host-guest systems, unlike smaller D-amino alcohols .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups CAS Number Key Use
This compound C₉H₁₃NO Amino, hydroxyl, phenyl 5267-64-1 Solriamfetol API
L-Phenylalaninol C₉H₁₃NO Amino, hydroxyl, phenyl N/A Chiral studies
D-Phenylalanine C₉H₁₁NO₂ Amino, carboxyl, phenyl 63-91-2 Supplement

Activité Biologique

D-Phenylalaninol, an enantiomer of phenylalanine, has garnered attention for its diverse biological activities, particularly in neuropharmacology and metabolic regulation. This article explores its mechanisms of action, therapeutic implications, and relevant case studies that highlight its significance in various biological contexts.

Overview of this compound

This compound is primarily recognized as a non-proteinogenic amino acid derivative of phenylalanine. It has been studied for its potential roles in modulating neurotransmitter systems and influencing metabolic pathways. The compound’s structural similarity to L-phenylalanine allows it to interact with various biological targets, including receptors and enzymes.

  • Inhibition of Enkephalinase : this compound acts as an inhibitor of enkephalinase, an enzyme responsible for the breakdown of enkephalins, which are endogenous opioids. By inhibiting this enzyme, this compound can increase levels of enkephalins in the brain, potentially enhancing analgesic effects and improving mood states .
  • Dopaminergic Modulation : Research indicates that this compound may influence dopamine release and stabilization within the brain's reward circuitry. Its combination with other compounds like N-acetyl-L-cysteine (NAC) has been proposed to synergistically enhance dopamine homeostasis, which is crucial for treating conditions related to reward deficiency syndrome .
  • Amyloid Formation Inhibition : Studies have shown that this compound can inhibit the self-assembly of L-phenylalanine into amyloid fibrils, which are implicated in neurodegenerative diseases such as phenylketonuria (PKU). This property suggests its potential therapeutic utility in preventing amyloid-related toxicity .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study Findings Mechanism
Study 1 Increased enkephalins in C57/blk mice after 18 days of administrationInhibition of enkephalinase
Study 2 Prevented L-phenylalanine from forming amyloid fibrilsModulation of protein aggregation
Study 3 Induced insulin resistance in mice when supplemented with phenylalanine-rich dietImpairment of insulin signaling

Case Studies

  • Pain Management : In a study involving rats, this compound was shown to significantly elevate nociceptive thresholds when combined with acetylsalicylic acid. This effect was naloxone-reversible, indicating an opioid-mediated mechanism .
  • Alcohol Consumption Reduction : Another research effort demonstrated that the administration of this compound led to decreased alcohol consumption in genetically predisposed mice. This effect was attributed to increased endorphin levels in the brain, suggesting a potential application in treating alcohol use disorders .
  • Metabolic Regulation : A recent investigation into the effects of phenylalanine-rich diets on C57BL/6J mice revealed that elevated phenylalanine levels could induce type 2 diabetes (T2D) symptoms through insulin resistance mechanisms. Here, this compound's role as a modulator could be pivotal in understanding metabolic dysregulation linked to amino acid imbalances .

Propriétés

IUPAC Name

(2R)-2-amino-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVMTBJNDTZBF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316779
Record name D-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-64-1
Record name D-Phenylalaninol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5267-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalaninol, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-amino-3-phenylpropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLALANINOL, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6QY3U3O3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A dry, 12-liter glass reaction vessel equipped as described in Example 1 was charged with 1.17 kilograms (7.1 moles) of phenylalanine and 3 liters of tetrahydrofuran. Using the procedure described in Example 1, boron trifluoride diethyl etherate (0.96 liter, 7.8 moles) was added followed by 0.78 liter (7.8 moles) of borane-dimethyl sulfide at reflux. The addition took 7 hours and heating was then continued for an additional 3 hours following the addition. The reaction mixture was then hydrolyzed with 0.75 liter of tetrahydrofuran/water followed by 4 liters of 6N aqueous sodium hydroxide solution. The product was isolated as described in Example 1 giving 822 grams (77% yield) of 2-amino-3-phenyl-1-propanol, bp 110°-111°C at 0.10 mm, as a clear, colorless oil which crystallized in the receiver, mp 65°-66°C. The purity by perchloric acid titration was only 93%. The impure amino alcohol was dissolved in 6 liters of tetrahydrofuran and anhydrous hydrogen chloride was added to precipitate the hydrochloride salt which was collected and dried in a vacuum oven giving 940 grams of 2-amino-3-phenyl-1-propanol hydrochloride, mp 147°-151°C, purity by perchloric acid titration: 100%.
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.17 kg
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
0.96 L
Type
reactant
Reaction Step Three
Quantity
0.78 L
Type
reactant
Reaction Step Four
Quantity
4 L
Type
reactant
Reaction Step Five
Quantity
0.75 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.